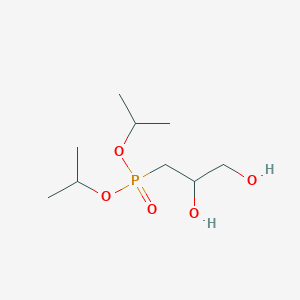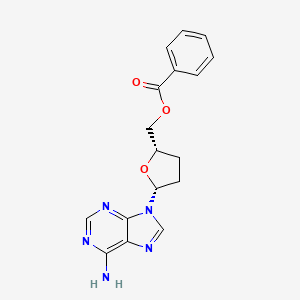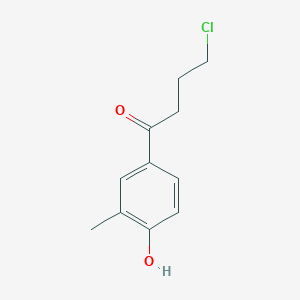
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a chlorinated derivative of butanone, featuring a hydroxy and methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one typically involves the chlorination of 1-(4-hydroxy-3-methylphenyl)butan-1-one. This can be achieved through the reaction of the precursor with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butan-2-one.
Reduction: Formation of 4-chloro-1-(4-hydroxy-3-methylphenyl)butanol.
Substitution: Formation of 4-amino-1-(4-hydroxy-3-methylphenyl)butan-1-one or 4-thio-1-(4-hydroxy-3-methylphenyl)butan-1-one.
Scientific Research Applications
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy and chloro groups enable the compound to form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but with a fluorine atom instead of a hydroxy group.
4-Chloro-1-(4-methylphenyl)butan-1-one: Lacks the hydroxy group, affecting its reactivity and biological activity.
4-Chloro-1-(4-hydroxyphenyl)butan-1-one: Similar but without the methyl group, influencing its chemical properties.
Uniqueness
4-Chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113425-30-2 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-1-(4-hydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
QVDXEHJNYJETPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
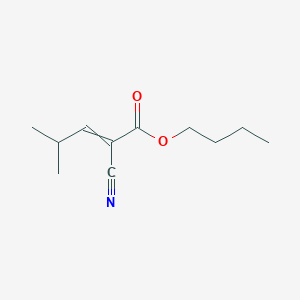

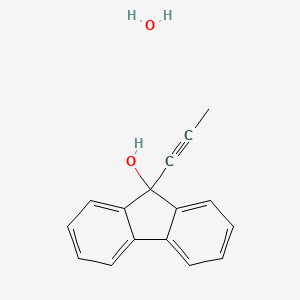
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
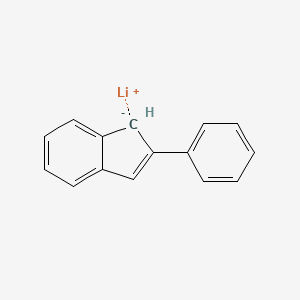

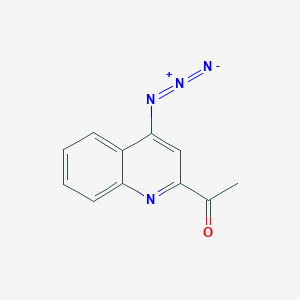


![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
